4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid
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Overview
Description
4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety linked to a methoxyaniline derivative through a carbonyl group
Preparation Methods
The synthesis of 4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid typically involves the reaction of 2-methoxyaniline with a suitable benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and benzoic acid components. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Chemical Reactions Analysis
4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid can be compared with similar compounds such as:
4-{[(2-Methoxyethyl)amino]carbonyl}benzoic acid: This compound has a similar structure but with an ethyl group instead of an aniline moiety.
4-{[(3-Chloro-2-methylanilino)carbonyl]benzoic acid: This compound includes a chloro and methyl group, which can alter its chemical properties and biological activities.
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-5-3-2-4-12(13)17-15(20)16-11-8-6-10(7-9-11)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20) |
InChI Key |
ZICOGKQKBIDVMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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